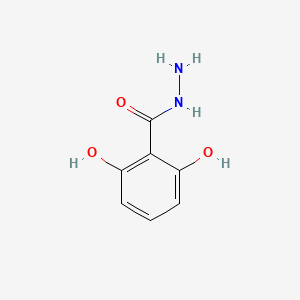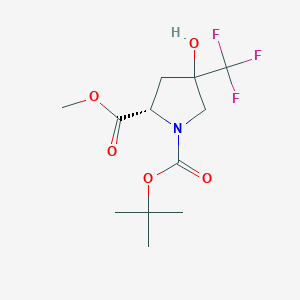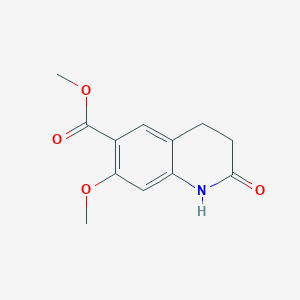
7-Methoxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1-one with suitable reagents to form the desired quinoline derivative . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline ring.
科学研究应用
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: This compound is structurally similar but differs in the oxidation state of the quinoline ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another quinoline derivative with different substituents that affect its biological activity.
Uniqueness
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
methyl 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-9-7(3-4-11(14)13-9)5-8(10)12(15)17-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
WJWOELBKUZRDEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CCC(=O)NC2=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
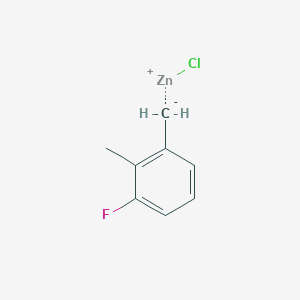
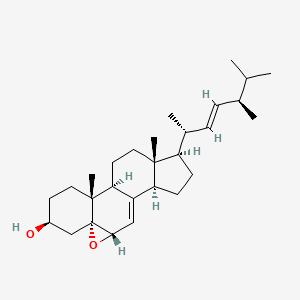
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
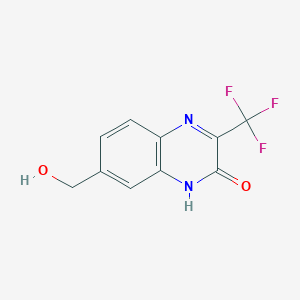
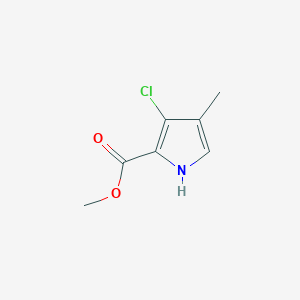




![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
